molecular formula C17H16N2O B5199144 (1E,4E)-1,5-dianilinopenta-1,4-dien-3-one

(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one

Cat. No.: B5199144
M. Wt: 264.32 g/mol
InChI Key: XKEXDPOWWINMJQ-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by its conjugated double bonds and the presence of aniline groups, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-dianilinopenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chalcones, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-dianilinopenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Properties

IUPAC Name

(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17(11-13-18-15-7-3-1-4-8-15)12-14-19-16-9-5-2-6-10-16/h1-14,18-19H/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEXDPOWWINMJQ-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC(=O)C=CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C(=O)/C=C/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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